Selective MAO-B Inhibition (IC50 = 10 nM) Differentiates 7-Chloro-4-methoxyquinoline-3-carboxylic Acid from its MAO-A Inhibitory Profile
7-Chloro-4-methoxyquinoline-3-carboxylic acid exhibits potent and selective inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC50 of 10 nM [1]. In stark contrast, its inhibition of human recombinant MAO-A is significantly weaker, with a reported IC50 of 25,300 nM (25.3 µM) [2]. This represents an approximately 2500-fold selectivity for MAO-B over MAO-A, a crucial differentiation for researchers seeking isoform-specific probes to minimize off-target effects associated with MAO-A inhibition (e.g., tyramine-induced hypertensive crisis).
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | 25,300 nM (MAO-A) |
| Quantified Difference | ~2500-fold selective for MAO-B |
| Conditions | Human recombinant MAO-B expressed in supersomes; kynuramine substrate; fluorescence assay. |
Why This Matters
This MAO-B selectivity profile distinguishes 7-Chloro-4-methoxyquinoline-3-carboxylic acid from non-selective quinoline MAO inhibitors and is critical for projects focused on Parkinson's disease or other CNS disorders where MAO-B inhibition is the desired mechanism.
- [1] BindingDB. BDBM50585935 CHEMBL5090153: IC50 = 10 nM for human MAO-B. View Source
- [2] BindingDB. BDBM50493476 CHEMBL172856: IC50 = 25.3 µM for human MAO-A. View Source
